2-Iodo-4-methoxybenzonitrile

Descripción general

Descripción

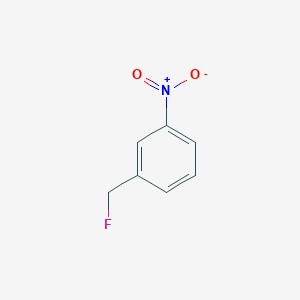

2-Iodo-4-methoxybenzonitrile is a chemical compound with the CAS Number: 490039-83-3. It has a molecular weight of 259.05 and its IUPAC name is this compound . It is typically stored in a dark place, sealed in dry, at room temperature .

Synthesis Analysis

The synthesis of a similar compound, 1-Benzyloxy-2-iodo-4-tert-octylbenzene, was achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H6INO . More detailed structural analysis may require specific computational chemistry tools or experimental data.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 2-Iodo-4-methoxybenzonitrile can be synthesized through methods involving nitration, cyanation, and iodination, with applications in fasciolicides, demonstrating high yield and low cost (Zhao Hai-shuang, 2003).

- Research on the hydrogen-bonded complexes of 4-methoxybenzonitrile explores interactions in ground and lowest triplet states, providing insights into molecular behaviors in different electronic states (V. Bocharov et al., 1998).

Spectroscopy and Molecular Analysis

- Studies using two-color resonance enhanced two-photon ionization and mass analyzed threshold ionization spectroscopy of 2-methoxybenzonitrile contribute to understanding the molecular geometry and electronic transitions (Yan Zhao et al., 2019).

- DFT studies on 4-Methoxybenzonitrile dye for dye-sensitized solar cells explore the electronic structures and absorption spectrum, indicating potential applications in solar energy technology (A. Prakasam et al., 2013).

Chemical Reactions and Applications

- Room temperature regioselective iodination of aromatic ethers, including derivatives of 4-methoxybenzonitrile, has implications for organic synthesis and material science (M. Zupan et al., 1997).

- Research into carbopalladation of nitriles, involving 2-iodobenzonitrile derivatives, is significant for synthesizing complex organic structures, highlighting the role of these compounds in advanced organic chemistry (Alexandre A. Pletnev et al., 2002).

Safety and Hazards

The safety information for 2-Iodo-4-methoxybenzonitrile includes several hazard statements: H302-H315-H320-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of eye contact .

Mecanismo De Acción

Pharmacokinetics

The compound’s molecular weight (25904 g/mol) suggests it may have good bioavailability, as compounds under 500 g/mol are generally well-absorbed .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Iodo-4-methoxybenzonitrile . For instance, the compound should be stored in a dark place, sealed in dry, at room temperature .

Propiedades

IUPAC Name |

2-iodo-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAICPHBIPICLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)

![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)

![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)